![molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1](/img/structure/B1291922.png)
tert-Butyl 2-Oxoazetidine-1-carboxylate
Overview
Description
“tert-Butyl 2-Oxoazetidine-1-carboxylate” is an organic compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.2 and is widely researched due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of “tert-Butyl 2-Oxoazetidine-1-carboxylate” involves commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor . The synthesis process is considered green and cost-effective, suitable for industrial production .Molecular Structure Analysis
The InChI code for “tert-Butyl 2-Oxoazetidine-1-carboxylate” is1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“tert-Butyl 2-Oxoazetidine-1-carboxylate” has a molecular weight of 171.19 g/mol. It is considered very soluble, with a solubility of 14.2 mg/ml . The compound’s lipophilicity is measured with a Log Po/w (iLOGP) of 1.8 .Scientific Research Applications
Pharmaceutical Research
tert-Butyl 2-Oxoazetidine-1-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of azetidine derivatives, which are integral to a number of drugs targeting different ailments. For instance, it has been utilized in the synthesis of Baricitinib , an oral selective inhibitor of Janus kinase (JAK) with applications in treating inflammatory conditions like rheumatoid arthritis .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the construction of complex molecules. It’s particularly useful in the synthesis of quaternary heterocyclic intermediates, which are crucial for developing a wide range of organic compounds with potential therapeutic effects .
Chemical Engineering
In chemical engineering, this compound can be involved in process optimization and the development of synthetic pathways. Its role in green chemistry is notable, as it can be synthesized through environmentally friendly methods, reducing the ecological footprint of chemical manufacturing .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-oxoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXFCXAAYSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631201 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-Oxoazetidine-1-carboxylate | |
CAS RN |
1140510-99-1 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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